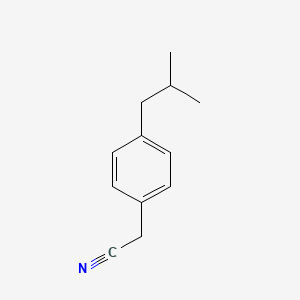

(4-Isobutylphenyl)acetonitrile

説明

Significance in Pharmaceutical Precursor Chemistry

The primary significance of (4-Isobutylphenyl)acetonitrile in the pharmaceutical industry lies in its role as a key precursor to Ibuprofen (B1674241) . researchgate.netgoogle.com Ibuprofen, chemically known as 2-(4-isobutylphenyl)propionic acid, is a widely used nonsteroidal anti-inflammatory drug (NSAID). central.edugoogle.com The synthesis of Ibuprofen can be achieved through various routes, and one of the established commercial methods involves the use of this compound as a central intermediate. researchgate.net

In these synthetic pathways, the nitrile group (-CN) of this compound is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, a fundamental transformation that forms the propionic acid moiety of the final Ibuprofen molecule. researchgate.netgoogle.com The process typically involves the alkylation of the carbon atom adjacent to the nitrile group (the α-carbon) followed by hydrolysis. For instance, the crude this compound can be reacted with a methylating agent, such as methyl chloride, in the presence of a base and a phase-transfer catalyst. researchgate.netgoogle.com The resulting compound, 2-(4-isobutylphenyl)propionitrile, is then hydrolyzed under acidic or basic conditions to yield Ibuprofen. researchgate.net

The efficiency and yield of these steps are critical for the economic viability of large-scale drug manufacturing. Research has focused on optimizing reaction conditions, catalysts, and purification methods to maximize the output of high-purity Ibuprofen from this precursor. researchgate.netgoogle.com The use of phase-transfer catalysts, for example, facilitates the reaction between the aqueous and organic phases, improving the rate and yield of the alkylation step. researchgate.net

Beyond Ibuprofen, the chemical structure of this compound makes it a subject of interest for creating other derivatives and exploring new bioactive molecules. researchgate.netuntan.ac.id The phenylacetonitrile (B145931) core is a common motif in medicinal chemistry, and modifications to the isobutyl group or the aromatic ring can lead to compounds with different pharmacological profiles.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-[4-(2-methylpropyl)phenyl]acetonitrile |

| Molecular Formula | C₁₂H₁₅N |

| Molecular Weight | 173.25 g/mol |

| CAS Number | 40784-95-0 |

| Appearance | Oily Liquid |

| XLogP3-AA | 3.2 |

Data sourced from PubChem. nih.gov

Historical Context of its Synthetic Utility

The synthetic utility of this compound is intrinsically linked to the commercial production of Ibuprofen, which was first patented in 1961 by the Boots Pure Chemical Company. central.eduwvu.edu Early syntheses of Ibuprofen were multi-step processes. One such process developed by the Dow Chemical company highlights the role of this nitrile intermediate. researchgate.net

This particular route starts with isobutylbenzene (B155976), which undergoes chloromethylation to produce 4-isobutylbenzyl chloride. researchgate.netgoogle.com This chloride is then converted to this compound via a nucleophilic substitution reaction with sodium cyanide. researchgate.netchemicalbook.comprepchem.com This step, known as cyanation, is a classic method for introducing a one-carbon extension and a nitrile functional group. The reaction is often carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO) or in the presence of a phase-transfer catalyst to achieve high yields. researchgate.netchemicalbook.comprepchem.com

Table 2: Example Synthesis of this compound

| Reactants | Reagents & Conditions | Product & Yield |

|---|---|---|

| 4-Isobutylbenzyl chloride | Sodium cyanide, Dimethylsulfoxide (DMSO), 40°C for 6 hours | This compound, ~95% yield |

This table summarizes a common laboratory and industrial synthesis method. researchgate.netchemicalbook.comprepchem.com

The subsequent steps involve the α-methylation of the nitrile followed by hydrolysis to give Ibuprofen. researchgate.netgoogle.com While effective, this route is one of several that have been developed over the years. The search for more efficient and environmentally friendly ("greener") syntheses led to the development of alternative methods, such as the BHC (Boots-Hoechst-Celanese) process, which famously reduced the number of synthetic steps and waste products. central.eduwvu.edu However, the pathway involving this compound remains a significant example of industrial organic synthesis and is a staple in demonstrating the application of fundamental organic reactions for the production of essential medicines. researchgate.netwvu.edu Its history showcases the evolution of chemical process development, driven by the need for efficiency, cost-effectiveness, and sustainability in pharmaceutical manufacturing.

Structure

3D Structure

特性

CAS番号 |

40784-95-0 |

|---|---|

分子式 |

C12H15N |

分子量 |

173.25 g/mol |

IUPAC名 |

2-[4-(2-methylpropyl)phenyl]acetonitrile |

InChI |

InChI=1S/C12H15N/c1-10(2)9-12-5-3-11(4-6-12)7-8-13/h3-6,10H,7,9H2,1-2H3 |

InChIキー |

INYXZKUEDMCFSU-UHFFFAOYSA-N |

正規SMILES |

CC(C)CC1=CC=C(C=C1)CC#N |

製品の起源 |

United States |

Synthetic Methodologies for 4 Isobutylphenyl Acetonitrile

Established Chemical Synthesis Pathways

The traditional synthesis of (4-Isobutylphenyl)acetonitrile relies on well-documented chemical reactions, particularly the nucleophilic substitution of a halogenated precursor with a cyanide salt. These methods are characterized by their high yields and have been optimized for industrial-scale production.

A primary route to this compound involves the reaction of a halogenated derivative of 4-isobutyltoluene with a cyanide reagent. This process is a classic example of a nucleophilic substitution reaction, where the cyanide ion displaces a halide ion.

The conversion of 1-(Chloromethyl)-4-isobutylbenzene, also known as 4-isobutylbenzyl chloride, to this compound is a widely employed synthetic step. chemicalbook.comprepchem.comresearchgate.netgoogle.com The reaction typically involves treating the chlorinated precursor with a cyanide salt in a suitable solvent. chemicalbook.comprepchem.com In one documented procedure, 4-isobutylbenzyl chloride is reacted with sodium cyanide in dimethylsulfoxide (DMSO) at a controlled temperature of 40°C for several hours. chemicalbook.comprepchem.com Following the reaction, the mixture is diluted with water, and the resulting oily layer containing the product is extracted with a solvent like ether. chemicalbook.comprepchem.com Subsequent fractionation of the extract yields this compound. chemicalbook.comprepchem.com Yields for this conversion are reported to be high, often exceeding 95%. researchgate.netgoogle.com

Table 1: Reaction Parameters for the Synthesis of this compound from 1-(Chloromethyl)-4-isobutylbenzene

| Parameter | Value | Source(s) |

| Starting Material | 1-(Chloromethyl)-4-isobutylbenzene | chemicalbook.comprepchem.comresearchgate.net |

| Reagent | Sodium Cyanide | chemicalbook.comprepchem.comresearchgate.net |

| Solvent | Dimethylsulfoxide (DMSO) | chemicalbook.comprepchem.com |

| Temperature | 40°C - 80°C | chemicalbook.comprepchem.comresearchgate.net |

| Reaction Time | 4.5 - 6 hours | chemicalbook.comprepchem.comgoogle.com |

| Reported Yield | >95% | researchgate.netgoogle.com |

The cyanide ion (CN⁻), typically sourced from water-soluble salts like sodium cyanide (NaCN) or calcium cyanide, is the essential nucleophile in this synthesis. chemicalbook.comprepchem.comgoogle.com In the reaction mechanism, the cyanide ion attacks the electrophilic carbon atom of the chloromethyl group in 1-(Chloromethyl)-4-isobutylbenzene, leading to the displacement of the chloride ion and the formation of a new carbon-carbon bond, resulting in this compound. researchgate.netgoogle.com To ensure the reaction proceeds to completion, a molar excess of the metal cyanide is often used. researchgate.netgoogle.com The choice of cyanide reagent can be influenced by practical considerations, with sodium cyanide being a common choice due to its availability and solubility in aqueous solutions, which is particularly relevant in phase-transfer catalysis systems. google.com

To facilitate the reaction between the water-insoluble organic substrate (1-(Chloromethyl)-4-isobutylbenzene) and the water-soluble cyanide salt, phase-transfer catalysis (PTC) is frequently employed. researchgate.netgoogle.comwikipedia.org A phase-transfer catalyst is a substance that transports a reactant from one phase into another where the reaction occurs. wikipedia.org In this synthesis, the catalyst, often a quaternary ammonium (B1175870) salt like methyltrialkylammonium chloride, transfers the cyanide anions from the aqueous phase to the organic phase. researchgate.netgoogle.com This allows the reaction to proceed at a significant rate at the interface or within the organic phase. researchgate.netgoogle.comwikipedia.org This technique accelerates the reaction and can improve yields by enabling intimate contact between the reactants. researchgate.netgoogle.com The use of PTC is particularly valuable in industrial settings as it can obviate the need for expensive, anhydrous, or polar aprotic solvents. google.comwikipedia.org The catalyst often remains in the organic layer after the initial reaction and can be carried over to facilitate subsequent reaction steps. researchgate.netgoogle.com

On an industrial scale, the synthesis of this compound is often one step in a longer sequence aimed at producing other valuable chemicals. google.com A common industrial process begins with the chloromethylation of isobutylbenzene (B155976). google.com This initial step, reacting isobutylbenzene with a chloromethylating agent like chloromethyl methyl ether in the presence of a catalyst such as a zinc compound, produces a solution of isobutylbenzyl chloride. google.com

This crude solution is then directly reacted with an aqueous solution of sodium cyanide. researchgate.netgoogle.com The use of a phase-transfer catalyst is crucial at this stage to achieve efficient conversion to this compound. researchgate.netgoogle.com The reaction is typically conducted at elevated temperatures (e.g., 60°C - 100°C) and results in the formation of an organic layer containing the desired nitrile and an aqueous layer with dissolved inorganic salts. google.com After separating the layers, the solvent (excess isobutylbenzene) is removed by distillation to yield crude this compound with a purity that can be around 95%. researchgate.netgoogle.com This crude product is then often used directly in the next stage of the manufacturing process. google.com

Nitrilation Reactions from Halogenated Precursors

Emerging and Sustainable Synthetic Approaches

Research into the synthesis of arylacetonitriles, including this compound, is ongoing, with a focus on developing more sustainable and efficient methods. While classical methods are robust, emerging strategies aim to reduce the use of hazardous reagents and improve atom economy.

Recent developments in catalysis have opened new avenues for nitrile synthesis. For instance, palladium-catalyzed α-alkenylation of arylacetonitriles offers a method for creating more complex structures. frontiersin.orgnih.govfrontiersin.org Although not a direct synthesis of this compound itself, this methodology demonstrates the potential for functionalizing the α-position of arylacetonitriles. frontiersin.orgnih.govfrontiersin.org Another approach involves the direct synthesis of α-methylated arylacetamides from arylacetonitriles using an iridium catalyst, which combines α-methylation and selective hydration in a cascade reaction. acs.org These advanced catalytic systems showcase the trend towards more direct and efficient synthetic routes in modern organic chemistry. frontiersin.orgacs.org

Green Chemistry Principles in the Synthesis of Related Aromatic Propionic Acids

The synthesis of this compound is intrinsically linked to the production of aromatic propionic acids like ibuprofen (B1674241). The evolution of ibuprofen synthesis provides a compelling case study in the application of green chemistry principles, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. tmv.ac.inkahedu.edu.in

A key metric in green chemistry is Atom Economy , which measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. acs.org The original Boots synthesis of ibuprofen, which utilized this compound, had a notably low atom economy of only 40%, meaning 60% of the reactant atoms were converted into waste. ewadirect.com

Other green chemistry principles evident in modern synthetic design include:

Use of Catalytic Reagents : Catalytic reagents are used in small amounts and can be recycled, making them superior to stoichiometric reagents which are consumed in the reaction and generate more waste. acs.org The BHC process relies heavily on catalysts. researchgate.net

Designing Safer Chemicals : This involves creating processes that minimize the use and generation of toxic substances. kahedu.edu.in The development of cyanide-free routes to nitriles is a prime example of this principle in action.

Use of Renewable Feedstocks : While often starting from petroleum-derived chemicals, research is exploring the use of bio-based sources to make chemical processes more sustainable. tmv.ac.in

Continuous Flow Reaction Systems for Nitrile Synthesis

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and easier scalability. rsc.orgeuropa.eu Several innovative continuous flow systems have been developed for the synthesis of nitriles, including aryl nitriles like this compound.

One notable advancement is the development of cyanide-free flow processes. A method utilizing the van Leusen reaction converts ketones into nitriles using p-toluenesulfonylmethyl isocyanide (TosMIC) as a cyanide-free precursor. rsc.orgrsc.org This process is rapid, with residence times as short as 1.5 minutes, and can be scaled up significantly, demonstrating its industrial applicability. rsc.org

Another approach involves the direct synthesis of nitriles from other functional groups under flow conditions. Aldehydes can be converted to nitriles via a continuous-flow Schmidt reaction, which improves the safety of using azide (B81097) compounds. rhhz.net Furthermore, a catalyst-free method has been developed to prepare nitriles directly from carboxylic acids using acetonitrile (B52724) in its supercritical state under high-temperature and high-pressure flow conditions. acs.orgresearchgate.net

The table below summarizes key research findings in the continuous flow synthesis of nitriles.

| Precursor | Reagents | Key Conditions | Residence Time | Advantages | Citation |

| Ketones | TosMIC, NaOtBu | THF Solvent | 1.5 minutes | Cyanide-free, fast, scalable | rsc.org |

| Aldehydes | TMSN3, TsOH | MeCN Solvent, 10 bar | 5 seconds | Improved safety, rapid conversion | rhhz.netacs.org |

| Carboxylic Acids | Acetonitrile (as reagent and solvent) | 350 °C, 65 bar (supercritical) | 25 minutes | Catalyst-free, direct conversion | acs.orgresearchgate.net |

| Nitriles (Hydrogenation) | Raney Nickel, H2 or D2 | 60 °C, 40 bar | N/A | Efficient reduction to amines, high deuterium (B1214612) incorporation | core.ac.uk |

Exploration of Novel Precursors and Synthetic Design Strategies

Research continues to push the boundaries of nitrile synthesis, exploring novel precursors and catalytic systems to overcome the limitations of traditional methods, particularly the reliance on highly toxic cyanide reagents.

A key area of innovation is the development of alternative cyanating agents. Instead of sodium or potassium cyanide, less toxic sources like zinc cyanide (Zn(CN)₂) are being used in nickel-catalyzed reactions. organic-chemistry.org More advanced, cyanide-free transfer-cyanation methods employ reagents like 1,4-dicyanobenzene as the cyanide source in photochemically enabled, nickel-catalyzed reactions of aryl halides. organic-chemistry.orgorganic-chemistry.org Acetonitrile itself has been used as a non-toxic cyanide source in a nickel-catalyzed reaction that proceeds via C–CN bond cleavage. rsc.org

The catalysts themselves are also a focus of innovation. Modern palladium-catalyzed cyanation reactions, using specialized phosphine (B1218219) ligands, allow for the conversion of even challenging aryl chlorides under relatively mild conditions. organic-chemistry.orgrsc.org These catalytic systems offer broader functional group tolerance and are more efficient than older methods. rsc.org

Beyond the standard 4-isobutylbenzyl chloride, alternative precursors for this compound and its parent acid are being investigated. These include:

4-Isobutylacetophenone : This ketone can be converted to the nitrile via the van Leusen reaction. rsc.org

4-Isobutylstyrene : This olefin can undergo nickel-catalyzed hydrocyanation to produce 2-(4-isobutylphenyl)propionitrile, a direct precursor to ibuprofen. researchgate.netacs.org

1-Chloro-1-(4-isobutylphenyl)ethane : This halide can be electrochemically carboxylated in a greener synthetic route to ibuprofen, avoiding the nitrile pathway altogether. rsc.org

These novel strategies, from safer cyanating agents to advanced catalytic systems, represent the ongoing evolution of synthetic chemistry toward more efficient, sustainable, and safer manufacturing processes.

Chemical Reactivity and Transformation Mechanisms of 4 Isobutylphenyl Acetonitrile

Nitrile Hydrolysis and Amide/Carboxylic Acid Formation

The conversion of the nitrile group in (4-Isobutylphenyl)acetonitrile to an amide or a carboxylic acid is a fundamental transformation. This can be achieved through acid-catalyzed, base-catalyzed, or transition metal-catalyzed hydration reactions.

Acid-Catalyzed Hydrolysis Pathways

In the presence of an acid and water, this compound can be hydrolyzed to form 2-(4-isobutylphenyl)propionic acid, commonly known as ibuprofen (B1674241). The mechanism involves the initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. libretexts.orgchemistrysteps.com A subsequent nucleophilic attack by a water molecule on the nitrile carbon leads to the formation of an imidic acid intermediate. chemistrysteps.com This intermediate then undergoes tautomerization to yield the corresponding amide, (4-isobutylphenyl)acetamide. chemistrysteps.com Further hydrolysis of the amide under acidic conditions results in the final carboxylic acid product. chemistrysteps.comchemistrysteps.com

Amide Formation : The nitrile is converted to an amide. chemistrysteps.com

Carboxylic Acid Formation : The amide is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.com

Base-Catalyzed Nitrile Hydration to Amides

Under basic conditions, the nitrile group of this compound can be hydrated to form (4-isobutylphenyl)acetamide. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile group. chemistrysteps.com This results in the formation of a negatively charged intermediate, which is then protonated by water to form an imidic acid. chemistrysteps.com Tautomerization of the imidic acid yields the stable amide product. chemistrysteps.com Unlike acid-catalyzed hydrolysis, which can readily proceed to the carboxylic acid, base-catalyzed hydration can often be controlled to selectively produce the amide. numberanalytics.com

Transition Metal-Catalyzed Nitrile Hydration

Transition metal complexes have emerged as highly efficient and selective catalysts for the hydration of nitriles to amides under milder conditions than traditional acid or base catalysis. core.ac.uk These catalysts activate the nitrile group towards nucleophilic attack by water. wikipedia.org Several transition metals, including ruthenium, osmium, and iridium, have been shown to be effective for this transformation. core.ac.ukresearchgate.net

Osmium complexes featuring N-heterocyclic carbene (NHC) ligands have demonstrated high efficiency in catalyzing the hydration of various nitriles to their corresponding amides. acs.orgresearchgate.net For instance, the complex [Os(η⁶-p-cymene)(OH)IPr]OTf (where IPr = 1,3-bis(2,6-diisopropylphenyl)imidazolylidene) effectively catalyzes the hydration of nitriles. acs.orgresearchgate.net The proposed mechanism involves the reaction of the osmium complex with the nitrile to form a κ²-amidate intermediate. acs.orgresearchgate.net In the presence of water, this intermediate releases the amide and regenerates the active catalyst. acs.orgresearchgate.net This catalytic system has been successfully applied to the hydration of a range of nitriles, including a close analog of this compound, 2-(4-isobutylphenyl)propionitrile. acs.orgresearchgate.net

Another osmium-based catalyst, the hexahydride OsH₆(PⁱPr₃)₂, also effectively catalyzes the hydration of aliphatic nitriles. csic.esacs.org Under catalytic conditions, this precursor forms trihydride osmium(IV) amidate derivatives, which are the active catalytic species. csic.esacs.org

Table 1: Osmium-Catalyzed Hydration of Nitriles

| Catalyst | Substrate | Product | Key Feature |

|---|---|---|---|

| [Os(η⁶-p-cymene)(OH)IPr]OTf | 2-(4-isobutylphenyl)propionitrile | 2-(4-isobutylphenyl)propanamide | Formation of a κ²-amidate intermediate. acs.orgresearchgate.net |

This table is interactive. Click on the catalyst for more details.

Iridium complexes have also been utilized as catalysts for nitrile hydration. researchgate.net For example, iridium(III) nitrile complexes can catalyze the hydration of nitriles to amides in the presence of a base like sodium carbonate. researchgate.net The mechanism is thought to involve the formation of an amido complex as a key intermediate. researchgate.net While specific studies on this compound with these iridium catalysts are not detailed in the provided context, the general reactivity of iridium complexes in nitrile hydration suggests their potential applicability. researchgate.netresearchgate.net

Nucleophilic Substitution Reactions Involving the Nitrile Moiety

The nitrile group itself is generally not a leaving group in classical nucleophilic substitution reactions. However, the term can sometimes be used to describe reactions where the cyano group is introduced into a molecule via nucleophilic substitution, which is a method for synthesizing nitriles like this compound. numberanalytics.com For instance, the reaction of an alkyl halide with a cyanide salt is a common method for nitrile synthesis. numberanalytics.com

Reactions where a nucleophile directly attacks the nitrile carbon, as seen in hydrolysis, are more accurately termed nucleophilic additions. chemistrysteps.com The triple bond of the nitrile group undergoes addition reactions with various nucleophiles. chemistrysteps.com

Ritter-Type Reaction Mechanisms Applied to Nitriles

The Ritter reaction is a fundamental organic reaction that converts a nitrile into an N-alkyl amide through the use of a strong acid and an electrophilic alkylating agent. wikipedia.org The general mechanism commences with the formation of a stable carbocation from a precursor, such as an alkene or an alcohol (tertiary, secondary, or benzylic), in a strongly acidic medium. name-reaction.comnrochemistry.com The lone pair of electrons on the nitrogen atom of the nitrile then performs a nucleophilic attack on this carbocation. organic-chemistry.org This addition results in the formation of a highly reactive nitrilium ion intermediate. name-reaction.comorganic-chemistry.org Subsequent hydrolysis of the nitrilium ion via reaction with water, followed by a series of proton transfers, yields the final N-alkyl amide product. name-reaction.com

Any substrate capable of generating a stable carbenium ion is a suitable starting material for the Ritter reaction. organic-chemistry.orgmissouri.edu While a wide array of aliphatic and aromatic nitriles can participate, the reaction's utility with this compound would depend on the generation of a suitable carbocation to be trapped by the nitrile. wikipedia.orgnrochemistry.com The reaction is particularly useful for creating amides and is applied in the synthesis of various pharmaceutical compounds. wikipedia.org Recent advancements have explored various catalysts, such as Fe(ClO₄)₃·H₂O, to facilitate the reaction under milder conditions. organic-chemistry.orgmissouri.edu An intermolecular Ritter-type C-H amination of unactivated sp³ carbons has also been developed, broadening the reaction's scope. nih.gov

General Mechanism of the Ritter Reaction

| Step | Description | Intermediate |

|---|---|---|

| 1 | Formation of a stable carbocation from an alcohol or alkene in strong acid. | R₃C⁺ |

| 2 | Nucleophilic attack by the nitrile's nitrogen atom on the carbocation. | R-C≡N⁺-CR₃ |

| 3 | Formation of a nitrilium ion. | [R-C=N-CR₃]⁺ |

| 4 | Hydrolysis of the nitrilium ion with water. | R-C(OH)=N-CR₃ |

Derivatization for Downstream Synthesis and Functionalization

This compound serves as a versatile precursor for the synthesis of more complex molecules, particularly through reactions at the alpha-carbon and transformations of the nitrile group.

The carbon atom adjacent to the nitrile group (the α-carbon) in this compound is acidic due to the electron-withdrawing nature of the cyano group. This allows for its deprotonation by a strong base to form a nucleophilic carbanion, or enolate. libretexts.orgyoutube.com This enolate can then participate in nucleophilic substitution (SN2) reactions with alkyl halides. libretexts.orgpressbooks.pub

This α-alkylation is a crucial step in the synthesis of various arylpropionic acid derivatives. researchgate.net The reaction is typically carried out using a strong base, such as sodium amide or lithium diisopropylamide (LDA), to ensure complete conversion to the enolate before the addition of the alkylating agent. libretexts.orgpressbooks.pub Alternatively, phase-transfer catalysis can be employed, using concentrated sodium hydroxide as the base, which is a common industrial method. researchgate.netgoogle.com For instance, reacting this compound with methyl chloride in the presence of aqueous NaOH and a phase-transfer catalyst yields 2-(4-isobutylphenyl)propanenitrile (B1217345). researchgate.netgoogle.com To achieve high selectivity for mono-alkylation and avoid the formation of di-alkylated by-products, reaction conditions must be carefully controlled. google.com

Conditions for Alpha-Alkylation of Arylacetonitriles

| Base | Alkylating Agent | Catalyst/Conditions | Product |

|---|---|---|---|

| K₂CO₃ | Dimethyl carbonate | High temperature (140-210°C), Autoclave | α-methylated nitrile google.com |

| NaOH (40-50% aq.) | Methyl chloride | Phase-transfer catalyst, 0-50°C | α-methylated nitrile researchgate.netgoogle.com |

The primary application of the α-alkylation of this compound is in the synthesis of 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs). The most prominent example is Ibuprofen. ewadirect.com The synthesis pathway involves the initial α-methylation of this compound to produce 2-(4-isobutylphenyl)propanenitrile, as described in the previous section. researchgate.netresearchgate.net

The subsequent and final step is the hydrolysis of the nitrile group (-C≡N) to a carboxylic acid group (-COOH). researchgate.netgoogle.com This transformation can be achieved under either acidic or basic conditions. researchgate.netgoogle.com For example, heating the 2-(4-isobutylphenyl)propanenitrile intermediate with a mixture of acetic acid, water, and sulfuric acid will yield Ibuprofen. researchgate.net This hydrolysis proceeds via the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. researchgate.net This route represents one of the established commercial methods for Ibuprofen synthesis, starting from isobutylbenzene (B155976) and proceeding through the nitrile intermediate. researchgate.netwikipedia.org

Stereochemical Considerations in Conversions to Chiral Derivatives

The α-alkylation of this compound to form 2-(4-isobutylphenyl)propanenitrile creates a new stereocenter at the α-carbon. Without any chiral influence, this reaction produces a racemic mixture, meaning it contains equal amounts of the (R) and (S) enantiomers. wikipedia.org Consequently, the subsequent hydrolysis to Ibuprofen also yields a racemic product. wikipedia.org

This is a significant consideration because, for Ibuprofen, only the (S)-enantiomer possesses the desired pharmacological anti-inflammatory activity. wikipedia.org The (R)-enantiomer is largely inactive, although it can undergo in-vivo conversion to the active (S)-form via the action of the enzyme alpha-methylacyl-CoA racemase. wikipedia.org

To synthesize an enantiomerically pure or enriched form of the final drug, such as S-(+)-Ibuprofen, asymmetric synthesis methods are employed. A common strategy involves the use of a chiral auxiliary. sigmaaldrich.com In this approach, the achiral starting material, (4-isobutylphenyl)acetic acid (derived from the nitrile), is first covalently bonded to an enantiomerically pure chiral molecule (the auxiliary). unige.chresearchgate.net This creates a diastereomeric intermediate. The presence of the chiral auxiliary then sterically directs the subsequent α-alkylation step, favoring the addition of the alkyl group from one face of the molecule over the other. unige.chresearchgate.net This results in the formation of one diastereomer in excess over the other. After the diastereoselective alkylation, the chiral auxiliary is cleaved from the molecule, yielding the desired enantiomerically enriched product, and can often be recovered for reuse. sigmaaldrich.com An example of this is the highly diastereoselective alkylation of N-(4-isobutylphenyl)acetyl bornanesultam, a chiral auxiliary derivative, to achieve an asymmetric synthesis of Ibuprofen. unige.chresearchgate.net

Advanced Characterization and Analytical Methodologies for 4 Isobutylphenyl Acetonitrile and Its Synthetic Intermediates

Chromatographic Separation Techniques for Purity and Quantitative Analysis

Chromatographic methods are central to the analytical workflow for (4-Isobutylphenyl)acetonitrile, enabling the separation and quantification of the main compound and its related substances.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of this compound and its synthetic intermediates. In RP-HPLC, a nonpolar stationary phase, typically a C18 or C8 bonded silica, is used with a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. This setup allows for the effective separation of compounds based on their hydrophobicity.

The retention of this compound is governed by its interaction with the nonpolar stationary phase. The isobutylphenyl group contributes significantly to its retention, while the more polar nitrile group has less interaction. This allows for the separation of this compound from more polar or less polar impurities that may be present from the synthetic process. The choice of organic modifier, its proportion in the mobile phase, and the pH of the aqueous component are critical parameters that are optimized to achieve the desired separation.

Both isocratic and gradient elution strategies are employed in the HPLC analysis of this compound, depending on the complexity of the sample matrix.

Isocratic Elution: In this mode, the composition of the mobile phase remains constant throughout the analytical run. Isocratic methods are generally simpler, more robust, and provide better precision for the quantification of the main peak. They are well-suited for routine quality control analyses where the primary goal is to determine the purity of this compound and quantify a few known impurities with similar retention characteristics.

Gradient Elution: For samples containing a wide range of impurities with different polarities, a gradient elution strategy is more effective. This method involves changing the composition of the mobile phase during the separation, typically by increasing the proportion of the organic solvent. This allows for the elution of strongly retained, less polar impurities in a reasonable time frame while still achieving good resolution for early-eluting, more polar compounds. Gradient elution is particularly useful for impurity profiling and stability studies where unknown degradation products may be present.

| Elution Type | Mobile Phase Composition | Best For | Advantages | Disadvantages |

| Isocratic | Constant | Routine QC, Purity of main compound | Simple, Robust, Good Precision | Not suitable for complex samples with wide polarity range |

| Gradient | Variable | Impurity profiling, Stability studies | Resolves complex mixtures, Shorter run times for broad polarity ranges | More complex, Potential for baseline drift |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Volatile Components

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile impurities that may be present in this compound. This method is particularly useful for identifying and quantifying residual solvents, starting materials, and volatile by-products from the synthesis. The high sensitivity of GC-MS makes it ideal for trace analysis.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and transferred onto a capillary column. The separation occurs based on the compounds' boiling points and their interactions with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing structural information and sensitive detection.

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC) for Impurity Profiling

Capillary electrophoresis (CE) and its variant, micellar electrokinetic chromatography (MEKC), offer alternative and complementary approaches to HPLC and GC for impurity profiling. CE separates charged species based on their electrophoretic mobility in an electric field. While this compound is neutral, MEKC can be employed for its analysis.

MEKC is a mode of CE in which surfactants are added to the buffer solution above their critical micelle concentration. These micelles act as a pseudostationary phase, allowing for the separation of neutral compounds based on their partitioning between the micelles and the surrounding aqueous buffer. This technique provides a different separation selectivity compared to RP-HPLC and can be particularly useful for resolving impurities that co-elute in HPLC. MEKC is characterized by high efficiency, short analysis times, and low consumption of reagents and samples.

Spectroscopic and Spectrometric Techniques for Structural Elucidation

Spectroscopic and spectrometric techniques are indispensable for the definitive identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methylene (B1212753) protons of the acetonitrile group, and the protons of the isobutyl group. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would exhibit a characteristic sharp absorption band for the nitrile (C≡N) group, typically around 2240-2260 cm⁻¹, as well as absorptions corresponding to the aromatic ring and the alkyl C-H bonds.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. When coupled with a chromatographic technique like GC or LC, it allows for the identification of the compound based on its mass spectrum. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the connectivity of atoms and the chemical environment of each nucleus.

In the ¹H NMR spectrum of a related intermediate, 1-(4-isobutylphenyl)ethanol (B131453), recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as a multiplet between δ 7.281 and 7.174 ppm. chemicalbook.com The chemical shifts and splitting patterns of the isobutyl group and the acetonitrile moiety in this compound would be distinct and allow for complete structural assignment. chemicalbook.com The methylene protons of the acetonitrile group would typically appear as a singlet, while the isobutyl group would present a characteristic set of signals: a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the aromatic ring.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. For instance, in a related compound, the carbon signals for the isobutyl group and the aromatic ring are well-resolved, confirming the carbon skeleton. chemicalbook.com For this compound, one would expect to see signals corresponding to the nitrile carbon, the methylene carbon, the carbons of the isobutyl group, and the aromatic carbons. The chemical shift values are highly indicative of the electronic environment of each carbon atom. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.10 - 7.40 | 125.0 - 135.0 |

| CH₂ (acetonitrile) | 3.60 - 3.80 | 20.0 - 25.0 |

| CH (isobutyl) | 1.70 - 1.90 | 30.0 - 35.0 |

| CH₂ (isobutyl) | 2.40 - 2.60 | 44.0 - 46.0 |

| CH₃ (isobutyl) | 0.85 - 0.95 | 21.0 - 23.0 |

| C (nitrile) | - | 117.0 - 120.0 |

| Aromatic C (quaternary) | - | 138.0 - 142.0 |

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions. sigmaaldrich.comcarlroth.compitt.edu

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its intermediates. When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it provides high sensitivity and specificity for identification and quantification.

In electron ionization (EI) mass spectrometry, this compound will produce a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for related aromatic compounds often involve the loss of specific groups, such as the isobutyl group or parts of it. researchgate.netlibretexts.org For instance, the fragmentation of a related compound, 1-(4-isobutylphenyl)ethanol, shows a top peak at m/z 117 and a second highest at m/z 163, indicating characteristic losses. nih.gov

Tandem mass spectrometry (MS/MS) further enhances structural elucidation by allowing for the fragmentation of a selected precursor ion and analysis of the resulting product ions. This technique is particularly useful for differentiating isomers and identifying components in complex mixtures. The fragmentation of the molecular ion of this compound in an MS/MS experiment would yield specific product ions that can be used to confirm its identity with a high degree of confidence. researchgate.netdiva-portal.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features.

The most prominent and diagnostic peak in the IR spectrum of this compound is the stretching vibration of the nitrile group (C≡N). This absorption is typically strong and sharp, appearing in the region of 2260-2240 cm⁻¹ for saturated nitriles. uc.eduspectroscopyonline.com The aromatic nature of the compound may shift this peak slightly due to conjugation. spectroscopyonline.com

Other important absorption bands include those for the aromatic ring and the isobutyl group. Aromatic C-H stretching vibrations are observed between 3100-3000 cm⁻¹, while the in-ring C-C stretching vibrations appear in the 1600-1475 cm⁻¹ region. libretexts.org The C-H stretching vibrations of the aliphatic isobutyl group are found in the 3000-2850 cm⁻¹ range. uc.edu The presence of these characteristic bands provides strong evidence for the structure of this compound. avantorsciences.comavantorsciences.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | 2260 - 2240 | Medium to Strong, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Strong |

| Aromatic C=C | Stretch | 1600 - 1475 | Weak to Medium |

| C-H | Bend | 1465 (-CH₂-), 1450 & 1375 (-CH₃) | Medium |

Source: Adapted from typical IR absorption frequency charts. orgchemboulder.comrose-hulman.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for detecting chromophores, which are the parts of a molecule that absorb light. The aromatic ring in this compound acts as a chromophore, giving rise to characteristic absorption bands in the UV region.

The UV spectrum of ibuprofen (B1674241), a closely related compound, in sodium hydroxide (B78521) solution shows absorption peaks at 264 nm and 272 nm, with a shoulder at 258 nm. researchgate.net Similarly, this compound is expected to exhibit absorption maxima in the UV region due to the π → π* transitions of the benzene (B151609) ring. The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent used. uobaghdad.edu.iqjapsonline.com For example, acetonitrile itself is a common solvent in HPLC and has a low UV cutoff, making it suitable for detecting analytes at lower wavelengths. lctsbible.com While UV-Vis spectroscopy is less specific for structural elucidation compared to NMR or MS, it is a valuable tool for quantitative analysis, especially in conjunction with HPLC, where it is a common detection method. iomcworld.com

Chemical Derivatization Strategies for Enhanced Analytical Detection

Chemical derivatization is a technique used to modify an analyte to improve its analytical properties, such as enhancing its detectability, improving its chromatographic behavior, or increasing its volatility. For the analysis of this compound and its intermediates, various derivatization strategies can be employed.

Pre-column Derivatization Approaches for HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of pharmaceutical compounds. For analytes that lack a strong chromophore or fluorophore, pre-column derivatization can significantly enhance their detection by UV-Vis or fluorescence detectors. mdpi.comshimadzu.com

While this compound has a UV-absorbing aromatic ring, its sensitivity might be improved for trace analysis by derivatization. More importantly, its synthetic precursors or potential impurities that lack a strong chromophore could be derivatized. For instance, if an intermediate contains a primary or secondary amine, reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used to form highly fluorescent derivatives. shimadzu.comsci-hub.box For carboxylic acid intermediates, derivatizing agents can be used to introduce a fluorescent tag, enabling highly sensitive detection. nih.govpsu.edu The choice of derivatization reagent depends on the functional group present in the analyte and the desired detection method. nih.govresearchgate.netresearchgate.netmdpi.com

Silylation Reagents for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For compounds containing polar functional groups such as hydroxyl (-OH), carboxyl (-COOH), or amine (-NH), derivatization is often necessary to increase their volatility and thermal stability, and to improve their chromatographic peak shape. gcms.czresearchgate.net

Silylation is the most common derivatization technique for GC analysis, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group or other silyl (B83357) groups. chemcoplus.co.jpregistech.com If this compound were to be analyzed by GC-MS, it would likely not require derivatization due to its relative volatility. However, its synthetic intermediates, such as those containing hydroxyl or carboxyl groups (e.g., 1-(4-isobutylphenyl)ethanol or ibuprofen), would benefit from silylation. chemicalbook.comwvu.edu

Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). gcms.czchemcoplus.co.jp The resulting silyl ethers or esters are more volatile and produce characteristic mass spectra, often with a prominent M-15 (loss of a methyl group) or M-73 (loss of the TMS group) fragment, which aids in their identification. researchgate.net

Table 3: Common Silylation Reagents for GC-MS Analysis

| Reagent | Abbreviation | Target Functional Groups | Key Features |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH, -SH | Powerful TMS donor with volatile byproducts. registech.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH, -SH | Most volatile TMS-amide available. |

| N,O-Bis(trimethylsilyl)acetamide | BSA | -OH, -COOH, -NH, -SH | Reacts with a wide range of functional groups. |

| Trimethylchlorosilane | TMCS | Catalyst | Often used in combination with other silylating reagents to increase reactivity. gcms.cz |

| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -OH, -COOH, -NH, -SH | Forms stable t-butyldimethylsilyl (TBDMS) derivatives with characteristic mass spectra (M-57). chemcoplus.co.jp |

Derivatization Reagents for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Sensitivity Enhancement

This compound, lacking a readily ionizable functional group, can exhibit poor ionization efficiency in electrospray ionization (ESI), a common ionization source for Liquid Chromatography-Mass Spectrometry (LC-MS). ddtjournal.com This can lead to low sensitivity and difficulty in detecting trace levels of the compound. Chemical derivatization is a powerful strategy employed to overcome this limitation by introducing a moiety that enhances ionization, thereby improving MS/MS detectability. ddtjournal.com The derivatization process can also improve the chromatographic separation on reversed-phase columns. ddtjournal.com

The primary goal of derivatization for LC-MS/MS is to attach a "tag" to the analyte that has a high proton affinity or a permanent positive charge, making it more amenable to ESI-MS analysis in the positive ion mode. nih.govsemanticscholar.org For a compound like this compound, derivatization would likely target the nitrile group, although this is less common than derivatizing amines, hydroxyls, or carboxylic acids. A more feasible approach for its synthetic intermediates or related impurities that possess hydroxyl or carboxyl groups would be to use specific reagents targeting these functionalities. However, if analyzing the nitrile itself, reagents that can react with or be catalytically added to the nitrile functionality would be explored.

Several classes of derivatization reagents have been developed to enhance LC-MS/MS sensitivity for various analytes. ddtjournal.comnih.gov The choice of reagent depends on the functional group present on the analyte and the desired outcome. The ideal derivatization reaction should be rapid, quantitative, and produce a stable product with significantly improved MS signal intensity. sigmaaldrich.com

Below is a table of common derivatization reagents used to enhance LC-MS/MS sensitivity, which could be explored for the analysis of this compound or its synthetic precursors and byproducts. While direct derivatization of the nitrile is less straightforward, these reagents are highly effective for related compounds containing hydroxyl, carboxyl, or amine groups that may be present in a synthetic pathway.

Table 1: Derivatization Reagents for LC-MS/MS Sensitivity Enhancement

| Reagent Name | Abbreviation | Target Functional Group(s) | Mechanism of Enhancement | Signal Enhancement Factor | Reference |

|---|---|---|---|---|---|

| N-(4-aminomethylphenyl)pyridinium | AMPP | Carboxylic Acids | Introduces a pre-charged pyridinium (B92312) group for positive mode ESI. | 10- to 20-fold | semanticscholar.org |

| Dansyl Chloride | - | Phenols, Amines | Introduces a dimethylamino group with high proton affinity. | Significant, though often used with APCI/APPI. | sigmaaldrich.com |

| 4-(Dimethylamino)benzoyl chloride | DMABC | Alcohols, Phenols | Introduces a dimethylamino benzoyl group, enhancing ESI response. | Substantial, enables low concentration detection. | sigmaaldrich.com |

| 2,4-Dinitrophenylhydrazine | DNPH | Aldehydes, Ketones | Forms hydrazone derivatives detectable in negative-ion mode. | Allows for sensitive detection via characteristic product ions. | ddtjournal.com |

| N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide | CAX-B | Acids (e.g., Organophosphorus acids) | Introduces a quaternary ammonium (B1175870) cationic tag for positive ESI mode. | 10 to >100-fold | nih.gov |

The application of such reagents, particularly for intermediates in the synthesis of related pharmaceuticals like Ibuprofen, can significantly lower the limits of detection (LOD) and quantification (LOQ). semanticscholar.org For instance, the derivatization of organophosphorus acids with CAX-B increased identification limits by one to two orders of magnitude. nih.gov Similarly, derivatizing eicosanoids with AMPP improved detection sensitivity by 10- to 20-fold compared to underivatized analysis. semanticscholar.org These strategies underscore the potential for enhancing the analytical sensitivity for this compound and its associated synthetic compounds.

Catalysis in the Synthesis and Transformations of 4 Isobutylphenyl Acetonitrile and Its Precursors/derivatives

Homogeneous Catalysis in Aromatic Nitrile Transformations

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, plays a crucial role in the functionalization of aromatic nitriles and their derivatives. Palladium complexes are particularly prominent in mediating these transformations, especially in carbonylation reactions that introduce carbonyl groups into the molecular structure.

Palladium-based homogeneous catalysts are extensively utilized for the carbonylation of derivatives of (4-Isobutylphenyl)acetonitrile, such as 1-(4-isobutylphenyl)ethanol (B131453) (IBPE), to produce valuable downstream products like 2-(4-isobutylphenyl)propionic acid (ibuprofen). plu.mx A common catalytic system for this transformation is a combination of a palladium(II) precursor, such as PdCl₂(PPh₃)₂, with co-catalysts like p-toluenesulfonic acid (TsOH) and lithium chloride (LiCl). researchgate.net

In these reactions, the palladium complex facilitates the insertion of carbon monoxide (CO) into the organic substrate. researchgate.net For instance, the carbonylation of 1-(4-isobutylphenyl)ethanol has been studied using both homogeneous and heterogeneous palladium catalysts. plu.mxresearchgate.net Research has demonstrated that for a palladium/montmorillonite heterogeneous catalyst, the presence of triphenylphosphine (B44618) and hydrogen chloride in the reaction solution was essential for catalytic activity. plu.mx In homogeneous systems, the combination of PdCl₂(PPh₃)₂ with TsOH and LiCl has been effective for the carbonylation of IBPE in a stirred semibatch reactor. researchgate.net The palladium iodide (PdI₂)/potassium iodide (KI) system has also proven valuable for various oxidative carbonylation processes, leading to the synthesis of diverse carbonylated compounds. mdpi.comnih.gov

| Catalyst System | Substrate | Product | Key Findings |

| PdCl₂(PPh₃)₂/TsOH/LiCl | 1-(4-isobutylphenyl)ethanol (IBPE) | 2-(4-isobutylphenyl)propionic acid | Effective homogeneous system for carbonylation. researchgate.net |

| Palladium/montmorillonite | 1-(4-isobutylphenyl)ethanol (IBPE) | 2-(4-isobutylphenyl)propionic acid | Heterogeneous system showing good activity and selectivity; required PPh₃ and HCl. plu.mx |

| PdI₂/KI | Various alkynes and amines | Carbonylated heterocycles, 2-ynamides | Effective for oxidative carbonylation reactions. mdpi.comnih.gov |

Understanding the mechanism of homogeneous catalytic cycles is fundamental to optimizing reaction conditions and improving catalyst performance. e-bookshelf.de For the palladium-catalyzed carbonylation of 1-(4-isobutylphenyl)ethanol (IBPE), a proposed reaction pathway involves three main stages:

Formation of the active catalyst: The initial Pd(II) precatalyst is reduced to a catalytically active Pd(0) species. researchgate.net

Formation of the active substrate: The alcohol (IBPE) is converted into a more reactive intermediate, such as 1-(4-isobutylphenyl)ethyl chloride. researchgate.net

The main carbonylation catalytic cycle: The cycle typically begins with the oxidative addition of the activated substrate to the Pd(0) complex. This is followed by the insertion of carbon monoxide into the palladium-carbon bond to form an acyl-palladium complex. The final step is often a reductive elimination or reaction with a nucleophile (like water in hydrocarboxylation) to release the final product and regenerate the active Pd(0) catalyst. researchgate.net

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable tools for studying these catalytic cycles, allowing for the identification of intermediates and the elucidation of reaction kinetics. e-bookshelf.deethz.ch Kinetic studies on the carbonylation of IBPE have helped to develop a model that incorporates the effects of catalyst concentration, co-catalyst concentrations, substrate concentration, and carbon monoxide partial pressure on the reaction rate. researchgate.net

Heterogeneous Catalysis for Selective Chemical Conversions

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and recycling. This approach is widely used in the synthesis of precursors for this compound, particularly in hydrogenation reactions.

The selective hydrogenation of 4-isobutylacetophenone (4-IBAP) to 1-(4-isobutylphenyl)ethanol is a critical step in various synthetic routes. Palladium-based catalysts are highly effective for this transformation. researchgate.net Palladium supported on carbon (Pd/C) has demonstrated high catalytic activity for the hydrogenation of acetophenone at lower temperatures and pressures. researchgate.net

The performance of these catalysts can be significantly enhanced by the addition of promoters. For example, a sodium-promoted Pd/C catalyst has been shown to achieve a yield of over 96% for 1-(4-isobutylphenyl)ethanol under mild hydrogenation conditions. researchgate.net The promoter can influence the geometric and electronic properties of the catalyst, thereby improving selectivity to the desired alcohol product. researchgate.net While Pd/C is a common choice, other supports like silica (SiO₂) have also been investigated, although catalyst deactivation can be a challenge. researchgate.net The hydrogenation of carbonyl groups is generally slower than that of carbon-carbon double bonds, necessitating more strenuous conditions. libretexts.org

| Catalyst | Substrate | Product | Key Findings |

| Sodium-promoted Pd/C | 4-Isobutylacetophenone (4-IBAP) | 1-(4-isobutylphenyl)ethanol (4-IBPE) | Achieved >96% yield of the desired alcohol under mild conditions. researchgate.net |

| Pd/SiO₂ | 4-Isobutylacetophenone (4-IBAP) | 1-(4-isobutylphenyl)ethanol (4-IBPE) | Showed good yield (nearly 80%) but suffered from severe deactivation. researchgate.net |

| Pt and Rh based catalysts modified with tetrabutyltin | 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | High selectivity (close to 100%) but with a drastic decrease in activity. researchgate.net |

Catalyst deactivation is a significant issue in heterogeneous catalysis, leading to a loss of activity and efficiency over time. rsc.org For the hydrogenation of 4-isobutylacetophenone using a Pd/SiO₂ catalyst, severe deactivation was observed, which was attributed to oligomerization. researchgate.net The primary mechanisms of deactivation for solid catalysts can be broadly categorized as chemical, mechanical, and thermal. rsc.orgresearchgate.net Common causes include:

Coking or Fouling: The deposition of carbonaceous materials or other residues on the catalyst surface, blocking active sites. rsc.orgrsc.org

Poisoning: Strong chemisorption of impurities from the reaction feed onto the active sites. researchgate.net

Sintering: Thermal degradation leading to the loss of active surface area through the agglomeration of metal particles. researchgate.net

Strategies for catalyst regeneration are crucial for the economic viability of industrial processes. A common method for regenerating carbon-supported catalysts is through controlled oxidation to burn off carbon deposits, followed by a reduction step to restore the active metal sites. For instance, a mild regeneration process involving air oxidation at 200°C and H₂ reduction at 180°C was successful in fully recovering the activity of carbon-supported Pt and Ru catalysts used in ketone hydrogenation. rsc.org

Biocatalysis and Enzymatic Approaches for Nitrile Conversion

Biocatalysis utilizes enzymes as catalysts for chemical transformations, offering high selectivity and mild reaction conditions as a green technology alternative. nih.govmdpi.com The conversion of nitriles can be efficiently achieved using enzymes, particularly nitrile hydratases. researchgate.net These enzymes catalyze the hydration of a nitrile group to the corresponding amide.

The application of biocatalysis has expanded significantly due to advances in enzyme engineering, which allows for the tailoring of enzymes to have improved stability, activity, and selectivity for specific substrates. nih.govtudelft.nl While specific examples for the direct enzymatic conversion of this compound are not extensively detailed in the provided search results, the principles of biocatalysis are broadly applicable to aromatic nitriles. Enzymes like ketoreductases (KREDs) are widely used for the stereoselective reduction of ketones to chiral alcohols, which could be applied to precursors like 4-isobutylacetophenone. nih.gov The use of enzymes in organic synthesis is a rapidly developing field with the potential to provide more sustainable and efficient routes for the production of fine chemicals. nih.govnih.gov

Microbial Hydrolysis of Nitriles to Amides or Carboxylic Acids

The biocatalytic hydrolysis of nitriles by microorganisms proceeds through two primary enzymatic pathways. researchgate.net The first pathway involves the direct conversion of a nitrile to a carboxylic acid and ammonia, catalyzed by a single enzyme, nitrilase (EC 3.5.5.1). nih.gov The second pathway is a two-step process initiated by nitrile hydratase (NHase, EC 4.2.1.84), which hydrates the nitrile to the corresponding amide. researchgate.netfrontiersin.org This amide is then subsequently hydrolyzed to the carboxylic acid and ammonia by an amidase (EC 3.5.1.4). nih.gov

A notable example of this transformation is the hydrolysis of 2-(4-isobutylphenyl)propionitrile, a close structural analog of this compound and the nitrile precursor to the widely used non-steroidal anti-inflammatory drug, ibuprofen (B1674241). Studies have shown that whole cells of Nocardia corallina B-276 can successfully hydrolyze this nitrile. The reaction yields both the corresponding amide (2-(4-isobutylphenyl)propionamide) and the carboxylic acid (ibuprofen), indicating the presence of both nitrile hydratase and amidase activities within the microorganism. In one study, the biotransformation resulted in a 15% yield of the amide and a 73% yield of the carboxylic acid, demonstrating the efficiency of this dual-enzyme system.

Similarly, Acinetobacter sp. strain AK226 has been identified for its ability to produce S-(+)-ibuprofen from racemic 2-(4-isobutylphenyl)propionitrile. This transformation is highly enantioselective, showcasing the potential of microbial systems for producing chiral compounds. The enzyme responsible in this case is a nitrilase that is highly specific for the S-enantiomer of the nitrile substrate.

The substrate specificity of these microbial enzymes can vary significantly. For instance, nitrile hydratases from Rhodococcus species often exhibit high activity towards short, unbranched aliphatic nitriles like acetonitrile (B52724), while showing lower, yet significant, activity towards aromatic compounds such as benzonitrile and 3-cyanopyridine. nih.gov The conversion of aromatic nitriles can be influenced by factors such as steric hindrance around the cyano group and the presence of electron-donating groups on the aromatic ring. nih.gov

Table 1: Examples of Microbial Hydrolysis of this compound Analogs

| Microorganism | Substrate | Enzyme Pathway | Products | Yields |

| Nocardia corallina B-276 | 2-(4-isobutylphenyl)propionitrile | Nitrile Hydratase / Amidase | 2-(4-isobutylphenyl)propionamide | 15% |

| 2-(4-isobutylphenyl)propionic acid (Ibuprofen) | 73% | |||

| Acinetobacter sp. AK226 | Racemic 2-(4-isobutylphenyl)propionitrile | Nitrilase | S-(+)-2-(4-isobutylphenyl)propionic acid | Not Specified |

Enzyme Screening and Engineering for Specific Nitrile Hydration

The discovery of novel and efficient nitrile-converting enzymes often relies on high-throughput screening (HTS) methods. These methods are essential for rapidly assessing the activity of numerous microorganisms or enzyme variants. nih.gov Colorimetric assays are frequently employed for HTS. One such method is based on pH changes resulting from the production of carboxylic acids or ammonia. nih.govsemanticscholar.org To distinguish between nitrilase and nitrile hydratase/amidase pathways, an amidase inhibitor can be incorporated into the screening process. nih.gov Another HTS approach involves a coupled-enzyme assay where the amide produced by nitrile hydratase is converted to a hydroxamic acid, which can be detected colorimetrically. wits.ac.za

Once a promising enzyme is identified, protein engineering techniques can be applied to enhance its properties for industrial applications. A common limitation of wild-type nitrile hydratases is their narrow substrate scope, often showing low activity towards bulky substrates. rsc.orgnih.gov Rational design and directed evolution are two key strategies to overcome this limitation.

Rational design involves making specific mutations in the enzyme's amino acid sequence based on knowledge of its three-dimensional structure and catalytic mechanism. For nitrile hydratases, engineering the substrate access tunnel is a common strategy. nih.gov The active site of a nitrile hydratase is often located deep within the enzyme, connected to the surface by a tunnel. nih.gov By mutating amino acid residues that line this tunnel, particularly at the entrance, the accessibility for bulkier substrates like arylacetonitriles can be improved. For example, mutation of two residues at the entrance of a nitrile hydratase tunnel was shown to significantly broaden its substrate scope, increasing its activity towards larger nitrile compounds. rsc.org

Semirational design, which combines elements of rational design and directed evolution, has also been successfully used. For instance, to improve the affinity of a Rhodococcus erythropolis nitrile hydratase for adiponitrile, a semirational design approach was used to select mutation sites, resulting in a mutant with a 36.35% increased affinity for the substrate. aip.org

Other engineering goals include improving the thermostability and solvent tolerance of nitrile hydratases, which are crucial for their application in industrial processes. mdpi.comnih.gov For example, a multi-point mutant of the nitrile hydratase from Pseudonocardia thermophila JCM3095 was created that showed an increase in its melting temperature by 3.2 °C and a 2.1-fold increase in catalytic activity. mdpi.com

Table 2: Strategies for Engineering Nitrile Hydratases

| Engineering Strategy | Target Property | Approach | Example Outcome |

| Rational Design | Broadened Substrate Scope | Mutation of residues at the substrate access tunnel entrance. rsc.orgnih.gov | Increased specific activity towards bulky nitrile substrates. rsc.org |

| Semirational Design | Enhanced Substrate Affinity | Combination of computational prediction and site-directed mutagenesis. aip.org | A 36.35% increase in affinity for adiponitrile in a Rhodococcus erythropolis NHase. aip.org |

| Rational Design / MD Simulations | Improved Thermostability | Introduction of mutations predicted to stabilize the protein structure. mdpi.com | A 3.2 °C increase in the melting temperature of a Pseudonocardia thermophila NHase. mdpi.com |

| Subunit Ligation | Enhanced Stress Resistance | In vivo fusion of α and β subunits using SpyTag/SpyCatcher technology. nih.gov | Improved acrylamide tolerance and a slight enhancement in thermostability of a Rhodococcus ruber NHase. nih.gov |

Future Research Directions and Emerging Paradigms

Development of Highly Stereoselective Synthetic Pathways for Chiral Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical chemistry. For derivatives of (4-isobutylphenyl)acetonitrile, particularly those leading to profen drugs, achieving high stereoselectivity is critical. Future research is heavily geared towards developing pathways that can generate a single desired enantiomer, thereby maximizing therapeutic efficacy.

One of the most significant applications is the synthesis of the S-enantiomer of 2-(4-isobutylphenyl)propanoic acid (Ibuprofen), which is 160 times more potent than its R-enantiomer. nih.gov Research in this area is moving beyond classical resolution and towards asymmetric synthesis, where the chiral center is created with a specific stereochemistry.

Promising strategies involve the asymmetric hydrogenation of imines derived from related ketones, using chiral transition-metal complexes as catalysts. thieme-connect.de Iridium and rhodium complexes with chiral phosphine-phosphite ligands have shown success in the asymmetric hydrogenation of various C=N bonds, affording enantioenriched secondary amines with good to excellent enantioselectivity. thieme-connect.deacs.org These amines can then be converted to the desired chiral nitrile derivatives. Another approach involves the catalytic kinetic resolution of racemic mixtures, where an enzyme or chiral catalyst selectively reacts with one enantiomer, allowing the other to be isolated in high purity. nih.gov Lipases, for example, have proven effective in resolving racemic mixtures through stereoselective esterification. nih.gov

Research has also explored the use of chiral auxiliaries. Secondary alcohols derived from natural products like (R)-carvone can be reacted with racemic ibuprofen (B1674241) (derived from the nitrile) to form diastereomeric esters. scielo.br Depending on the chiral auxiliary used, this method can produce a diastereomeric excess, allowing for the separation of the desired stereoisomer. scielo.br

Table 1: Comparison of Stereoselective Methods for Profen Derivatives

Advanced Catalyst Design and Immobilization Techniques

The efficiency and selectivity of synthesizing and transforming this compound are fundamentally dependent on the catalyst employed. The goal of advanced catalyst design is to create systems that are highly active, stable, and selective, combining molecular modeling, novel synthesis methods, and detailed kinetic testing. ugent.be

For the conversion of intermediates like 1-(4-isobutylphenyl)ethanol (B131453) to ibuprofen, soluble organometallic complexes, such as those based on palladium with triphenylphosphine (B44618) ligands, are often used. comsol.com Future designs focus on tailoring metal nanoparticles, alloys, and specific promoting elements to enhance performance and enable the use of more sustainable feedstocks. ugent.be Biocatalysis also presents a significant opportunity, with enzymes like lipases and bacteria such as Acetobacter aceti being used for highly chemo-, regio-, and stereo-selective transformations under mild conditions. nih.govmdpi.com

A major paradigm shift in catalysis is the move from homogeneous to heterogeneous systems through catalyst immobilization. uu.nl Immobilization involves attaching the catalyst to a solid support, which simplifies separation and recovery, enhances stability, and allows for reuse over multiple reaction cycles, thereby reducing costs and environmental impact. numberanalytics.com

Key immobilization techniques include:

Covalent Bonding : This method forms a strong, stable chemical bond between the catalyst and the support material (e.g., silica, polymers), minimizing leaching. uu.nlnumberanalytics.com

Encapsulation : The catalyst is physically entrapped within the pores or framework of a support material, such as a poly(vinyl alcohol) network or alginate gel. nih.govmdpi.com

Adsorption : This simple and economical technique relies on weaker, non-covalent interactions (e.g., van der Waals forces, hydrogen bonds) to attach the enzyme or catalyst to a support. nih.gov

These techniques are crucial for developing sustainable catalytic processes applicable to the large-scale production of derivatives from this compound. numberanalytics.com

Table 2: Overview of Catalyst Immobilization Techniques

Integration of Flow Chemistry and Continuous Processing for Scalable Production

The transition from traditional batch processing to continuous flow manufacturing represents a significant advancement for the chemical industry. nih.gov Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters like temperature, pressure, and residence time. nih.govgoogle.com This leads to enhanced heat and mass transfer, improved safety (especially for exothermic reactions), higher yields, and better reproducibility. nih.gov

Another patent describes the cyanation of 1-(4-isobutylphenyl)ethyl chloride to produce 2-(4-isobutylphenyl)propanenitrile (B1217345), a direct derivative of the title compound, using a flow chemistry system before subsequent hydrolysis. google.com These continuous processes are highly scalable; by adjusting flow rates and reactor dimensions, production can be increased from laboratory-scale to pilot-scale without fundamentally redesigning the process. nih.gov This integration of flow chemistry is key to developing more efficient, cost-effective, and environmentally friendly methods for the large-scale production of fine chemicals derived from this compound. researchgate.net

Table 3: Research Findings in Continuous Flow Synthesis of Ibuprofen Intermediates

Q & A

Q. What are the primary synthetic routes for (4-Isobutylphenyl)acetonitrile, and how is it utilized in pharmaceutical synthesis?

this compound is a key intermediate in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen. A common route involves Friedel-Crafts alkylation of isobutylbenzene, followed by nitrile functionalization. For example, electrochemical carboxylation of 1-chloro-(4-isobutylphenyl)ethane in ionic liquids (e.g., [BMIM][BF₄]) enables efficient CO₂ incorporation to form Ibuprofen precursors . Methodologically, this requires controlled potentials (-2.0 to -2.5 V vs. Ag/Ag⁺) and silver cathodes to reduce overpotentials by ~1.0 V .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

Gas chromatography (GC) with flame ionization detection (FID) or liquid chromatography (LC) paired with mass spectrometry (LC-MS/MS) are standard. For GC-FID, a factorial design approach optimizes variables like column temperature (e.g., 40–80°C), carrier gas flow rate (1–3 mL/min), and injection volume (1–5 µL) to resolve ethanol/acetonitrile interferences in radiopharmaceutical matrices . In LC-MS, acetonitrile-based mobile phases (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) enhance sensitivity for trace analysis .

Q. How does the structural configuration of this compound influence its reactivity in organic reactions?

The isobutyl group enhances steric hindrance, directing electrophilic substitution to the para position. The nitrile group acts as a electron-withdrawing group, facilitating nucleophilic attacks (e.g., hydrolysis to carboxylic acids). Comparative studies with analogs like (4-Methoxyphenyl)acetonitrile (CAS 104-47-2) show that electron-donating substituents reduce nitrile reactivity, while electron-withdrawing groups (e.g., halogens) increase it .

Advanced Research Questions

Q. How can researchers resolve contradictions in electrochemical reduction data for this compound derivatives?

Discrepancies in reduction potentials (e.g., -1.8 V in DMF vs. -2.5 V in ionic liquids) arise from solvent dielectric properties and electrode interactions. A systematic approach involves:

Q. What advanced methodologies enable structural elucidation of nitrile-containing intermediates like this compound?

- High-resolution mass spectrometry (HR-MS) for exact mass determination (e.g., C₁₂H₁₅N: 173.1204 Da).

- Nuclear magnetic resonance (NMR) : ¹³C NMR identifies nitrile carbons at ~120 ppm, while ¹H NMR reveals isobutyl splitting patterns (δ 0.9–1.2 ppm for CH₃ groups).

- Infrared (IR) spectroscopy detects C≡N stretches at ~2240 cm⁻¹.

For complex analogs (e.g., deuterated derivatives), isotopic labeling (²H, ¹³C) combined with LC-MS/MS improves fragmentation pathway analysis .

Q. How can factorial design optimize the synthesis of this compound derivatives for scale-up?

A two-level factorial design evaluates critical factors:

| Factor | Low (-) | High (+) |

|---|---|---|

| Temperature (°C) | 25 | 60 |

| Catalyst Loading | 1 mol% | 5 mol% |

| Reaction Time (h) | 6 | 24 |

Responses (yield, purity) are modeled using ANOVA to identify significant interactions. For example, a central composite design reduced ibuprofen precursor synthesis time from 24 h to 12 h while maintaining >95% yield .

Q. What are the challenges in chromatographic separation of this compound from structurally similar byproducts?

Co-elution with byproducts like 4-isobutylacetophenone (CAS 80-54-6) is common. Solutions include:

- Stationary phase gradients : C8 columns with acetonitrile/water gradients (5–95% acetonitrile over 20 min) improve resolution .

- Ion-pair reagents : Adding 0.1% ammonium acetate shifts retention times via hydrophobic interactions .

- Ultra-high-performance LC (UHPLC) : Sub-2 µm particles enhance peak capacity for trace impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。